- Synthesis of All-Carbon Quaternary Centers by Palladium-Catalyzed Olefin DicarbofunctionalizationAngewandte Chemie, 2020, 59(6), 2375-2379,
Cas no 922500-91-2 (Ethyl 2-(oxetan-3-ylidene)acetate)
922500-91-2 structure
Ethyl 2-(oxetan-3-ylidene)acetate
Ethyl 2-(oxetan-3-ylidene)acetate Properties
Names and Identifiers
-
- Ethyl 2-(oxetan-3-ylidene)acetate
- Ethyl oxetan-3-ylideneacetate
- Ethyl 3-oxetanylideneacetate
- Oxetan-3-ylidene-acetic acid ethyl ester
- Ethyl (oxetan-3-ylidene)acetate
- CVZGHWOZWYWLBL-UHFFFAOYSA-N
- HT880
- BCP21917
- HT1134
- Ethyl 2-(oxetan-3-ylidene);acetate
- PB19291
- ST1020106
- Aceticaci
- CS-0006466
- DTXSID40693399
- CS1632
- Ethyl2-(oxetan-3-ylidene)acetate
- SCHEMBL1978877
- EN300-140924
- DB-003643
- 922500-91-2
- MFCD12755197
- AS-46536
- SY034540
- AKOS006343569
- ACETIC ACID, 2-(3-OXETANYLIDENE)-, ETHYL ESTER
- +Expand
-
- MFCD12755197
- CVZGHWOZWYWLBL-UHFFFAOYSA-N
- 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3
- O=C(/C=C1/COC/1)OCC
Computed Properties
- 142.063
- 0
- 3
- 3
- 142.063
- 10
- 154
- 0
- 0
- 0
- 0
- 0
- 1
- -0.2
- 35.5
Experimental Properties
- 0.50610
- 35.53000
- 1.558
- 207.1°C at 760 mmHg
- NA
- 0.2±0.4 mmHg at 25°C
- 78℃
- 1.228
Ethyl 2-(oxetan-3-ylidene)acetate Security Information
- 26-36
- H302
- P280-P305+P351+P338
- Sealed in dry,Store in freezer, under -20°C
- 36/37/38
- Warning
Ethyl 2-(oxetan-3-ylidene)acetate Customs Data
- 29329990
Ethyl 2-(oxetan-3-ylidene)acetate Price
Ethyl 2-(oxetan-3-ylidene)acetate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactionsBeilstein Journal of Organic Chemistry, 2020, 16, 1936-1946,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Dichloromethane ; 1 h, < 10 °C; < 10 °C → rt; 1.5 h, rt
Reference
- Imidazoles as Nav1.8 inhibitors and their preparation and use in the treatment of pain, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
- 3-Oxetanonee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-6,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
- Oxetanes in Drug Discovery: Structural and Synthetic InsightsJournal of Medicinal Chemistry, 2010, 53(8), 3227-3246,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0.5 h, rt
Reference
- Preparation of imidazo[4,5-c]quinoline derivatives that are kinase inhibitors inhibitors useful in treatment of proliferative , neoplastic and other kinase-mediated diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt
Reference
- Concise synthesis and characterization of novel seco-steroids bearing a spiro-oxetane instead of a metabolically labile C3-hydroxy groupTetrahedron Letters, 2014, 55(28), 3805-3808,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C → rt
Reference
- GPR40 receptor agonist, and its preparing method, pharmaceutical composition and application, China, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Dichloromethane ; rt
Reference
- Preparation of arylalkylamine compound as CaSR agonist and used for treatment or prevention of diseases or disorders mediated by CaSR activity, China, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Dichloromethane ; rt
Reference
- (Ethoxycarbonylmethylene)triphenylphosphoranee-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-9,
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C → rt
Reference
- Oxetanes as promising modules in drug discoveryAngewandte Chemie, 2006, 45(46), 7736-7739,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Dichloromethane ; cooled; 2 h, rt
Reference
- Preparation of tetrahydrothienopyrimidinesulfonamide compounds as poly(ADPribose)glycohydrolase (PARG) inhibitors and anticancer agents, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt
1.2 30 min, rt
1.2 30 min, rt
Reference
- Preparation of bicyclo[3.2.0]heptane derivatives for treatment of pain, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , Sodium hydride Solvents: Tetrahydrofuran ; 0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 17 h, 0 - 5 °C
1.2 0 - 5 °C; 17 h, 0 - 5 °C
Reference
- Preparation of 3-(substituted phenyl) oxetane-3-carboxylic acid and intermediates, China, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C
Reference
- Preparation method for bicyclic compound and application as antifungal agent, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
Reference
- Preparation of aromatic urea derivatives as IDO inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt
Reference
- Preparation of nitrogen heterocyclic compounds useful as 3',5'-cyclic nucleotide-specific phosphodiesterase 10 (PDE10) inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt
Reference
- Preparation of [1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl or pyridin-2-yl derivatives as protein kinase C-theta inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
Reference
- Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine MoietyJournal of Medicinal Chemistry, 2020, 63(18), 10352-10379,
Synthetic Circuit 20
Reaction Conditions
1.1 Solvents: Dichloromethane ; cooled; overnight, rt
Reference
- Preparation of the novel spirocyclic k-ras g12c inhibitor, China, , ,
Ethyl 2-(oxetan-3-ylidene)acetate Raw materials
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- ethyl 2-diethoxyphosphorylpropanoate
- 3-Oxetanone
- Triethyl phosphonoacetate
Ethyl 2-(oxetan-3-ylidene)acetate Preparation Products
Ethyl 2-(oxetan-3-ylidene)acetate Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:922500-91-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:922500-91-2)
A LA DING
anhua.mao@aladdin-e.com
Ethyl 2-(oxetan-3-ylidene)acetate Related Literature
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Phonpimon Wongmahasirikun Dalton Trans., 2020,49, 8460-8471
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3. Microfluidic integration of substantially round glass capillaries for lateral patch clamping on chipWee-Liat Ong,Kum-Cheong Tang,Ajay Agarwal,Ranganathan Nagarajan,Lian-Wee Luo,Levent Yobas Lab Chip, 2007,7, 1357-1366
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6. Front cover
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Andrew P. Abbott,Andrew D. Ballantyne,Jesus Palenzuela Conde,Karl S. Ryder,William R. Wise Green Chem., 2012,14, 1302-1307
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Lulu Liu,Jun Jiang,Xiaoyi Liu,Guoping Liu,Dan Wang,Lijuan Chen,Junwei Zhao Inorg. Chem. Front., 2020,7, 4640-4651
Recommended suppliers
Amadis Chemical Company Limited
(CAS:922500-91-2)Ethyl 2-(oxetan-3-ylidene)acetate
99%/99%
25g/100g
163.0/538.0